6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is structurally similar to purine and has garnered significant interest due to its potential biological activities, including antitubercular, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the iodination of pyrrolopyrimidine derivatives. One common method includes the reaction of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine with an iodinating agent under appropriate conditions . Another approach involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are potential scalable methods for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like NaI and CuCl are commonly used in substitution reactions.
Oxidation: Reagents such as NaClO2, TEMPO, and NaClO are used for oxidation reactions.
Reduction: Reducing agents like NaBH4 can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These interactions disrupt key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tubercidin: A natural product with a pyrrolopyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another natural product with similar structural features, exhibiting anticancer properties.
Sangivamycin: Known for its antiviral and anticancer activities.
Uniqueness
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its iodine substitution, which can enhance its biological activity and selectivity compared to other pyrrolopyrimidine derivatives .
Properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFCKSFMDNKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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